molecular formula C22H18N4O6 B11294385 6-(4-ethoxy-3-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

6-(4-ethoxy-3-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B11294385
M. Wt: 434.4 g/mol
InChI Key: KGKCVMJYOFJRBI-UHFFFAOYSA-N
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Description

6-(4-ethoxy-3-methoxyphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethoxy-3-methoxyphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the pyrazolopyridine core: This can be achieved through cyclization reactions involving hydrazine derivatives and pyridine carboxylic acids.

    Functional group modifications: Introduction of ethoxy, methoxy, and nitro groups can be carried out using standard organic reactions such as nitration, etherification, and methylation.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-ethoxy-3-methoxyphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4-ethoxy-3-methoxyphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-methoxyphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
  • 6-(4-ethoxyphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Uniqueness

The unique combination of ethoxy, methoxy, and nitro groups in 6-(4-ethoxy-3-methoxyphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness can be explored through comparative studies to identify specific advantages or applications.

Properties

Molecular Formula

C22H18N4O6

Molecular Weight

434.4 g/mol

IUPAC Name

6-(4-ethoxy-3-methoxyphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C22H18N4O6/c1-3-32-17-8-7-12(10-18(17)31-2)16-11-15(22(27)28)19-20(24-25-21(19)23-16)13-5-4-6-14(9-13)26(29)30/h4-11H,3H2,1-2H3,(H,27,28)(H,23,24,25)

InChI Key

KGKCVMJYOFJRBI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC3=NNC(=C3C(=C2)C(=O)O)C4=CC(=CC=C4)[N+](=O)[O-])OC

Origin of Product

United States

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